

A Comparative Analysis of GPX4-IN-8 and Other Potent GPX4 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of ferroptosis research and targeted cancer therapy, the inhibition of Glutathione Peroxidase 4 (GPX4) has emerged as a promising strategy. GPX4 is the sole enzyme capable of reducing phospholipid hydroperoxides within cellular membranes, thereby acting as a critical guardian against the iron-dependent, oxidative cell death pathway known as ferroptosis. This guide provides a comparative overview of **GPX4-IN-8**, a potent GPX4 inhibitor, alongside other well-characterized inhibitors: RSL3, ML162, and FINO2. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Performance Comparison of GPX4 Inhibitors

The efficacy of GPX4 inhibitors is typically evaluated by their ability to induce cell death in cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50), and their direct inhibitory effect on the GPX4 enzyme. The following table summarizes the available quantitative data for **GPX4-IN-8** and its counterparts. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, warranting careful consideration when directly comparing absolute values.



Inhibitor	Alias	Mechanis m of Action	Cell Line	IC50 (μM)	GPX4 Enzyme Inhibition	Referenc e
GPX4-IN-8	GPX4-IN-3	Direct, covalent	4T1 (Murine Breast Cancer)	0.78	71.7% at 1 μΜ	[1]
MCF-7 (Human Breast Cancer)	6.9	[1]				
HT-1080 (Human Fibrosarco ma)	0.15	[1]	_			
RSL3	Direct, covalent	HT-1080 (Human Fibrosarco ma)	1.55	Not specified in snippet	[2]	
HCT116 (Human Colorectal Cancer)	4.084	Not specified in snippet	[3]			
LoVo (Human Colorectal Cancer)	2.75	Not specified in snippet	[3]			
HT29 (Human Colorectal Cancer)	12.38	Not specified in snippet	[3]	_		
HN3 (Head and Neck	0.48	Not specified in	[2]	_		

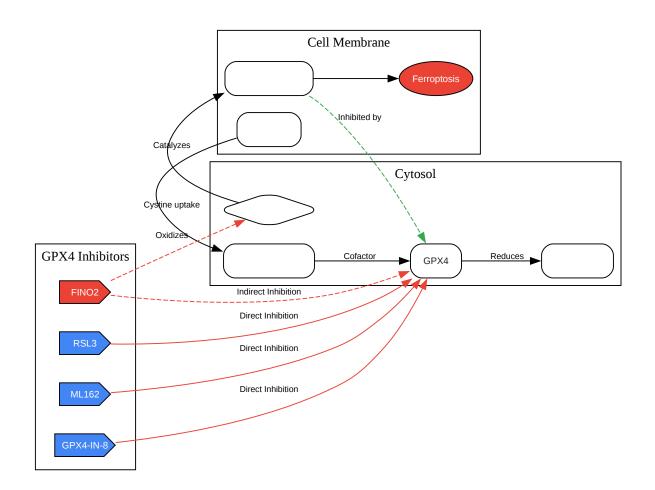


Cancer)		snippet			
ML162	Direct, covalent	HRASG12 V- expressing BJ fibroblasts	0.025	Not specified in snippet	[4]
Wild-type BJ fibroblasts	0.578	Not specified in snippet	[4]		
FINO2	Indirect inhibition, Iron oxidation	Not specified in snippet	Not specified in snippet	Indirectly inhibits GPX4 activity	[5][6][7]

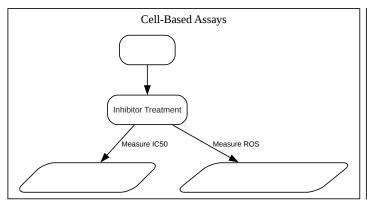
Signaling Pathways and Experimental Workflows

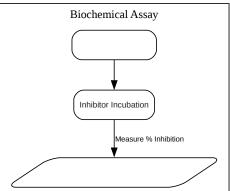
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.











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